molecular formula C19H18ClNO2 B2713306 1-(3-Chlorobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine CAS No. 2097872-54-1

1-(3-Chlorobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine

Cat. No. B2713306
CAS RN: 2097872-54-1
M. Wt: 327.81
InChI Key: SBGAZQMYTOWTIY-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a chemical compound that has been extensively studied for its potential use in scientific research. The compound is also known by its chemical formula, C22H21ClNO2, and is commonly referred to as CBP.

Scientific Research Applications

Conducting Polymers from Low Oxidation Potential Monomers

Research on derivatized bis(pyrrol-2-yl) arylenes, including various benzene and benzofuran derivatives, highlights the potential of these compounds in creating conducting polymers. These polymers are synthesized via electropolymerization, exhibiting low oxidation potentials and high stability in their conducting form, suggesting applications in electronic materials and devices (Sotzing et al., 1996).

Biological Evaluation of Coumarin Derivatives

Studies on coumarin derivatives, including benzofuran and pyrrolidine structures, have shown their potential in antimicrobial applications. The synthesis and evaluation of these compounds reveal a variety of biological activities, opening avenues for pharmaceutical development (Al-Haiza et al., 2003).

Synthesis and Coordination Reactions

The synthesis of benzofuro[3,2-c]pyridine derivatives, involving benzofuran and pyrrolidine components, leads to compounds that exhibit coordination reactions with metals. These reactions are crucial for developing complex structures with potential applications in catalysis and materials science (Mojumdar et al., 2009).

Asymmetric Organocatalysis

Research demonstrates the use of asymmetric organocatalysis in synthesizing pyrrolidine derivatives bearing a benzofuran-3(2H)-one scaffold. This method yields products with significant stereochemical complexity, relevant for drug development and synthetic chemistry (Kowalczyk et al., 2016).

properties

IUPAC Name

(3-chlorophenyl)-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO2/c20-17-3-1-2-15(11-17)19(22)21-8-6-16(12-21)13-4-5-18-14(10-13)7-9-23-18/h1-5,10-11,16H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGAZQMYTOWTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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